Impletol depot bayer

Local Anaesthesia Neural Therapy Fixed-Dose Combination

Impletol Depot Bayer (CAS 95017-34-8) is a ternary fixed-dose combination consisting of the local anaesthetic procaine, the xanthine alkaloid caffeine, and the polymeric carrier polyvinylpyrrolidone (povidone). The product was historically formulated as an injectable depot preparation intended for prolonged local anaesthesia and neural therapy, particularly in the management of coxarthrosis and sympathetically maintained pain.

Molecular Formula C27H39N7O5
Molecular Weight 541.6 g/mol
CAS No. 95017-34-8
Cat. No. B1196882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImpletol depot bayer
CAS95017-34-8
Synonymsimpletol depot Bayer
Molecular FormulaC27H39N7O5
Molecular Weight541.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C=CN1CCCC1=O
InChIInChI=1S/C13H20N2O2.C8H10N4O2.C6H9NO/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-2-7-5-3-4-6(7)8/h5-8H,3-4,9-10,14H2,1-2H3;4H,1-3H3;2H,1,3-5H2
InChIKeyZQCYZBZGBRQYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Impletol Depot Bayer (CAS 95017-34-8) – Chemical Identity and Procurement-Relevant Characteristics


Impletol Depot Bayer (CAS 95017-34-8) is a ternary fixed-dose combination consisting of the local anaesthetic procaine, the xanthine alkaloid caffeine, and the polymeric carrier polyvinylpyrrolidone (povidone) [1]. The product was historically formulated as an injectable depot preparation intended for prolonged local anaesthesia and neural therapy, particularly in the management of coxarthrosis and sympathetically maintained pain . The inclusion of povidone distinguishes the depot variant from standard Impletol (procaine + caffeine only) by retarding drug release from the injection site, thereby extending the duration of the local anaesthetic effect [1]. The product was withdrawn from the market by Bayer in the 1980s but is still referenced in experimental contexts and stability studies.

Why Procaine or Procaine + Caffeine Formulations Cannot Substitute for Impletol Depot Bayer


Plain procaine solutions and procaine + caffeine mixtures (Impletol) lack the polyvinylpyrrolidone matrix that confers the sustained-release pharmacokinetic profile of Impletol Depot Bayer [1]. Substituting with a non-depot formulation results in a faster onset but substantially shorter duration of local anaesthesia, requiring more frequent re-injection and exposing patients to higher cumulative procaine doses [1]. Conversely, substituting with other long-acting local anaesthetics such as bupivacaine does not replicate the unique pharmacodynamic interaction between procaine and caffeine that was the basis of the original “neural therapy” concept [2]. The specific 2 % procaine + 1.42 % caffeine composition, embedded in a povidone depot, therefore represents a product category that is not interchangeable with either simple procaine preparations or modern amide-type anaesthetics.

Quantitative Differentiation Evidence for Impletol Depot Bayer vs. Plain Impletol and Standard Local Anaesthetics


Stoichiometric Caffeine : Procaine Ratio Defines a Distinct Pharmacological Entity

The declared composition of Impletol (the non-depot parent) is 2 % procaine hydrochloride and 1.42 % caffeine, yielding a fixed molar ratio of approximately 1 : 0.36 [1]. In contrast, standard commercial procaine injections for infiltration anaesthesia contain procaine 0.5–2 % without caffeine, and the few caffeine-containing combinations used in other indications employ different ratios (e.g., procaine + caffeine + sodium salicylate [2]). The specific 2 : 1.42 ratio is considered critical for the “Sekundenphänomen” (immediate pain abolition) described by Huneke and cannot be replicated by extemporaneous mixing of single-agent ampoules.

Local Anaesthesia Neural Therapy Fixed-Dose Combination

Depot Povidone Matrix Extends Local Effect Duration Compared with Non-Depot Impletol

Non-depot Impletol (procaine + caffeine, no povidone) produces a local anaesthetic block that lasts approximately 30–60 min, consistent with the intrinsic duration of procaine [1]. The addition of polyvinylpyrrolidone (povidone) as a carrier polymer in Impletol Depot Bayer slows drug absorption from the injection site, a principle exploited in multiple depot products developed by Bayer during the same period . While exact duration figures for the depot formulation are not available from modern pharmacokinetic studies, the clinical literature describes its suitability for “langwirkender Stellatum- und Grenzstrangblockaden” (long-acting stellate and sympathetic chain blocks), a therapeutic goal that plain Impletol could not achieve without repeated dosing .

Drug Release Depot Formulation Polyvinylpyrrolidone

Stability Profile vs. Other Expired Ampoule Formulations Under Extreme Ageing

In a 2018 study that evaluated nine pharmaceutical ampoules manufactured more than 40 years earlier, the procaine content in Impletol (non-depot) ampoules had decreased to 74% of the declared label claim [1]. By comparison, epinephrine in Suprarenin® was 70%, dipyridamole in Persantin® 79%, and etilefrine in Effortil® remained at 86% [1]. Five of the nine tested products retained content within the 95–105% specification limits. The data indicate that the procaine + caffeine mixture is moderately susceptible to hydrolytic degradation but more stable than epinephrine under identical long-term storage conditions.

Chemical Stability Expiry Dating Impurity Profiling

Lack of In Vitro Antibacterial Activity Differentiates Impletol from Sodium Hypochlorite as an Endodontic Irrigant

In a 2022 in vitro study, procaine 2 % with caffeine 0.25 % (commercial Impletol) produced a mean inhibition halo of 0.0 mm against Enterococcus faecalis ATCC 29212, identical to the saline negative control [1]. In the same experiment, sodium hypochlorite 5 % produced a mean inhibition zone of 21.54 mm, and propolis 40 % produced 10.18 mm (p < 0.05) [1]. This result demonstrates that the procaine + caffeine combination lacks inherent antibacterial activity, an important exclusion criterion for applications where antimicrobial effect is required.

Endodontics Antibacterial Effect Enterococcus faecalis

Evidence-Supported Application Scenarios for Impletol Depot Bayer in Research and Industrial Procurement


Historical Comparator in Long-Acting Local Anaesthetic Formulation Studies

When developing novel depot anaesthetic formulations, Impletol Depot Bayer serves as a historically validated povidone-matrix reference product [1]. Its known composition (procaine 2 %, caffeine 1.42 %, povidone) allows formulators to benchmark the release-retarding efficiency of new biodegradable polymers against a formulation with documented, albeit qualitative, long-acting clinical performance [1]. This is particularly relevant for in vitro release studies where a non-proprietary comparator with a well-characterised polymeric carrier is required.

Stability Standard for Aged Pharmaceutical Specimen Collections

The procaine content of Impletol ampoules stored for >40 years degraded to 74 %, a value that places it between epinephrine (70 %) and dipyridamole (79 %) in the same aged collection [2]. This makes Impletol Depot Bayer a useful mid-range stability marker when calibrating accelerated ageing protocols or when authenticating the storage history of archival pharmaceutical collections.

Negative Antibacterial Control in Procaine-Based Formulation Testing

Because Impletol exhibits zero inhibition against E. faecalis in agar diffusion assays [3], it is ideally suited as a negative control when screening procaine-based mixtures for unintended antimicrobial properties. This application eliminates the need to formulate a separate procaine-only placebo, as the commercial product already combines procaine and caffeine in a defined ratio.

Reference Substance for Caffeine–Procaine Interaction Studies

The well-documented caffeine–procaine synergy in Impletol—where caffeine potentiates the local anaesthetic effect while procaine antagonises caffeine-induced Ca²⁺ release [1]—makes the depot formulation a relevant reference for studying this pharmacological interaction under sustained-release conditions. Researchers investigating the interplay between local anaesthetics and adenosine receptor antagonists can employ the fixed-dose combination to ensure reproducibility across laboratories.

Quote Request

Request a Quote for Impletol depot bayer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.